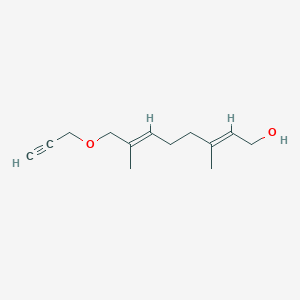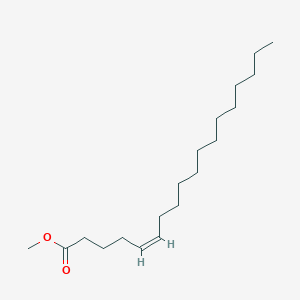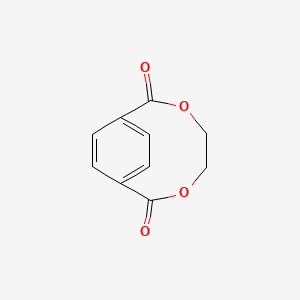
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester is typically synthesized through a polycondensation reaction. The process involves the following steps:
Esterification: Terephthalic acid reacts with ethylene glycol in the presence of a catalyst, such as antimony trioxide, to form bis(2-hydroxyethyl) terephthalate (BHET).
Polycondensation: BHET undergoes a polycondensation reaction at high temperatures (around 280°C) and reduced pressure to form the polymer, polyethylene terephthalate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale continuous processes. The esterification and polycondensation reactions are carried out in reactors designed to handle high temperatures and pressures. The polymer is then extruded, cooled, and pelletized for further processing into various products .
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water and acids or bases, leading to the formation of terephthalic acid and ethylene glycol.
Transesterification: The polymer can react with other alcohols or acids to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires the presence of an alcohol or acid and a catalyst, such as sodium methoxide.
Oxidation: Can occur in the presence of oxygen and a catalyst, such as cobalt acetate.
Major Products Formed
Hydrolysis: Terephthalic acid and ethylene glycol.
Transesterification: Various esters depending on the reactants used.
Oxidation: Degradation products, including carbon dioxide and water.
科学的研究の応用
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester has numerous applications in scientific research:
Chemistry: Used as a model compound for studying polymerization and degradation processes.
Biology: Investigated for its biocompatibility and potential use in medical devices and tissue engineering.
Medicine: Explored for drug delivery systems due to its ability to form biocompatible and biodegradable materials.
作用機序
The mechanism by which 1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester exerts its effects is primarily through its physical and chemical properties. The polymer’s high molecular weight and crystalline structure contribute to its strength and durability. The ester bonds in the polymer chain provide flexibility and resistance to chemical degradation. The molecular targets and pathways involved in its interactions with other substances depend on the specific application and conditions .
類似化合物との比較
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Used in the production of plasticizers and resins.
Isophthalic acid (1,3-benzenedicarboxylic acid): Used in the production of high-performance polymers and coatings.
Terephthalic acid (1,4-benzenedicarboxylic acid): The precursor to this compound and used in the production of PET.
The uniqueness of this compound lies in its combination of mechanical strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications .
特性
IUPAC Name |
3,6-dioxabicyclo[6.2.2]dodeca-1(10),8,11-triene-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9-7-1-2-8(4-3-7)10(12)14-6-5-13-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMINFSMURORWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567758 | |
| Record name | 3,6-Dioxabicyclo[6.2.2]dodeca-8,10,11-triene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7337-79-3 | |
| Record name | Ethylene terephthalate, cyclic-(1:1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007337793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dioxabicyclo[6.2.2]dodeca-8,10,11-triene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLENE TEREPHTHALATE, CYCLIC-(1:1)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7T7WGS3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate](/img/structure/B8260931.png)

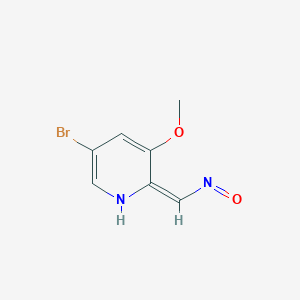
![5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)


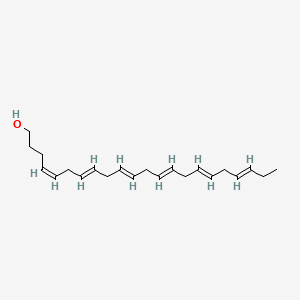
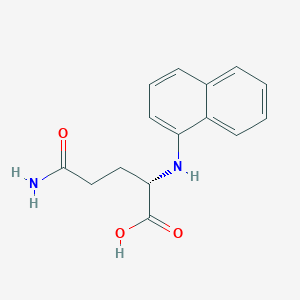
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8261009.png)
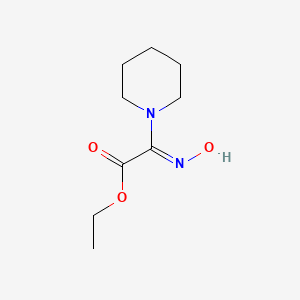
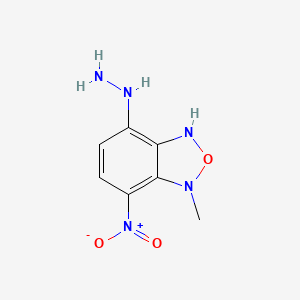
![Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-](/img/structure/B8261026.png)
